molecular formula C5H7NO B3051398 Pentanenitrile, 5-oxo- CAS No. 3350-74-1

Pentanenitrile, 5-oxo-

Cat. No. B3051398
CAS RN: 3350-74-1
M. Wt: 97.12 g/mol
InChI Key: FNEARBHZFXEPFD-UHFFFAOYSA-N
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Description

Pentanenitrile, also known as valeronitrile or butyl cyanide, is a nitrile with the formula C4H9CN . It is a colorless liquid with a molar mass of 83.134 g·mol−1 . It is insoluble in water but soluble in benzene, acetone, and ether .


Synthesis Analysis

Pentanenitrile can be produced by heating 1-chlorobutane with sodium cyanide in dimethyl sulfoxide . This reaction takes about 20 minutes, keeping the temperature below 160°C . The yield is about 93% . Another way to get the substance is by heating valeraldehyde with hydroxylamine .


Molecular Structure Analysis

The molecular structure of Pentanenitrile is flexible and can adopt a number of different conformers . These conformers are called anti-anti (30%), anti-gauche (46%), gauche-anti, gauche-gauche-cis, and gauche-gauche-trans .


Physical And Chemical Properties Analysis

Pentanenitrile has a boiling point of 414 K and a melting point of 176.92 K . It has a critical point of 610.3 K at 35.80 bar . The refractive index (nD) is 1.3949 .

Scientific Research Applications

Application in Pharmaceuticals and Therapeutics

Summary of the Application

“Pentanenitrile, 5-oxo-” is used in the synthesis of a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . These compounds are synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone, also called antipyrine .

Methods of Application or Experimental Procedures

The compounds are synthesized by condensing 4-aminophenazone with different substituted benzoyl chlorides in the presence of a base . The resulting compounds are then characterized using various techniques such as elemental analysis, FT-IR, 1H-NMR, and mass spectra .

Results or Outcomes

The synthesized compounds have shown potential in the field of drug chemistry . However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .

Application in Antibacterial Research

Summary of the Application

5-oxo-imidazolines, which can be synthesized from “Pentanenitrile, 5-oxo-”, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Methods of Application or Experimental Procedures

5-oxo-imidazolines are synthesized by condensing 5-(H/Br benzofuran-2-yl)-1-phenyl 1H-pyrazole-3-carbohydrazides with 4-(arylidene)-2 phenyloxazol-5 (4H)-one in acetic acid at elevated temperature . The synthesized 5-oxo-imidazolines are then characterized using elemental analysis and FT-IR, 1H-NMR, and mass spectra techniques .

Results or Outcomes

The synthesized 5-oxo-imidazolines showed excellent antibacterial profile against Gram-positive bacteria, B. thuringiensis, while other derivatives showed moderate antibacterial activity against Gram-positive bacteria, S. aureus and B. thuringiensis . Gram-negative bacteria like E. coli and E. aerogenes were tested at higher concentration and found good-to-moderate antibacterial activity .

Application in Dioxygen Activation

Summary of the Application

“Pentanenitrile, 5-oxo-” can be used in the synthesis of the most reactive iron and manganese complexes with N-pentadentate ligands for dioxygen activation . These complexes play multiple roles in technologically relevant reactions as well as in biological transformations .

Methods of Application or Experimental Procedures

The complexes are synthesized using properly designed ligands in combination with iron and manganese salts . The synthesized complexes are then characterized using various techniques .

Results or Outcomes

The synthesized complexes have found application in many areas, starting from catalysis and sustainable technologies, through DNA oxidative cleavage, to new substances useful in chemotherapeutic drugs . They can also be successfully applied in photodriven reactions of water oxidation, as well as in chemically regenerated fuel cells as a redox catalyst .

Application in Environmental and Health Impacts Research

Summary of the Application

The oxidative potential (OP) of particulate matter (PM), which can be analyzed using “Pentanenitrile, 5-oxo-”, has significant environmental and health impacts .

Methods of Application or Experimental Procedures

The researchers conducted a bibliometric analysis and scoping review, screening articles related to the oxidative potential of particulate matter .

Results or Outcomes

The study found that OP is an emerging field of study, with a notable increase in the number of publications in the 2010s compared to the early 2000s . The findings of this study will contribute to a better understanding of PM and its consequences, including human exposure and its effects .

Application in Synthesis of New Anti-Cancer Drugs

Summary of the Application

“Pentanenitrile, 5-oxo-” can be used in the synthesis of the most reactive iron and manganese complexes with N-pentadentate ligands for dioxygen activation . These complexes can find application as new anti-cancer drugs .

Results or Outcomes

The discussed complexes can be successfully applied in photodriven reactions of water oxidation, as well as in chemically regenerated fuel cells as a redox catalyst .

Application in Synthesis of Antibacterial Compounds

Results or Outcomes

The synthesized 5-oxo-imidazolines showed excellent antibacterial profile against Gram-positive bacteria, B. thuringiensis . Other derivatives showed moderate antibacterial activity against Gram-positive bacteria, S. aureus and B. thuringiensis . Gram-negative bacteria like E. coli and E. aerogenes were tested at higher concentration and found good-to-moderate antibacterial activity .

Safety And Hazards

Pentanenitrile is labeled as a danger according to GHS labeling . It has hazard statements H226, H301, H302 . Precautionary measures include P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P310, P301+P312, P303+P361+P353, P321, P330, P370+P378, P403+P235, P405, P501 .

properties

IUPAC Name

5-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEARBHZFXEPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467136
Record name Pentanenitrile, 5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxopentanenitrile

CAS RN

3350-74-1
Record name Pentanenitrile, 5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxopentanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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